molecular formula C7H10F3NO2 B13618545 Methyl 5-(trifluoromethyl)pyrrolidine-2-carboxylate

Methyl 5-(trifluoromethyl)pyrrolidine-2-carboxylate

Cat. No.: B13618545
M. Wt: 197.15 g/mol
InChI Key: OWASQPWJUSXWDO-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethyl)pyrrolidine-2-carboxylate: is an organic compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(trifluoromethyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base, followed by esterification with methanol under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(trifluoromethyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrrolidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, Methyl 5-(trifluoromethyl)pyrrolidine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group can enhance the bioavailability and efficacy of pharmaceutical compounds.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 5-(trifluoromethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets within the target molecule. This interaction can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

    Methyl 5-(trifluoromethyl)pyridine-2-carboxylate: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.

    Methyl 5-(trifluoromethyl)benzoate: Contains a benzene ring instead of a pyrrolidine ring.

Uniqueness: Methyl 5-(trifluoromethyl)pyrrolidine-2-carboxylate is unique due to the presence of the pyrrolidine ring, which imparts different steric and electronic properties compared to its analogs. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10F3NO2

Molecular Weight

197.15 g/mol

IUPAC Name

methyl 5-(trifluoromethyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C7H10F3NO2/c1-13-6(12)4-2-3-5(11-4)7(8,9)10/h4-5,11H,2-3H2,1H3

InChI Key

OWASQPWJUSXWDO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(N1)C(F)(F)F

Origin of Product

United States

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